molecular formula C20H18FN5O2 B15156985 (R)-2-Amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one CAS No. 934343-77-8

(R)-2-Amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one

Cat. No.: B15156985
CAS No.: 934343-77-8
M. Wt: 379.4 g/mol
InChI Key: WSMQUUGTQYPVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NVP-HSP990 is a novel oral inhibitor of heat shock protein 90 (HSP90), a molecular chaperone essential for the stability and function of various client proteins, including many oncoproteins. This compound has shown potent and broad-spectrum antitumor activities both in vitro and in vivo .

Preparation Methods

The synthesis of NVP-HSP990 involves a multi-step process starting from commercially available starting materials. The key steps include the formation of a 2-amino-4-methyl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one scaffold, followed by various functional group modifications to achieve the final product . Specific reaction conditions and industrial production methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

NVP-HSP990 undergoes several types of chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

NVP-HSP990 is structurally distinct from other known HSP90 inhibitors such as geldanamycin and its derivative tanespimycin (17-AAG). Unlike these compounds, NVP-HSP990 has high oral bioavailability and a favorable pharmacokinetic profile . Similar compounds include:

NVP-HSP990 stands out due to its potent and broad-spectrum antitumor activities, making it a promising candidate for further development in cancer therapy .

Properties

CAS No.

934343-77-8

Molecular Formula

C20H18FN5O2

Molecular Weight

379.4 g/mol

IUPAC Name

2-amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C20H18FN5O2/c1-10-18-16(26-20(22)23-10)9-15(25-19(18)27)12-7-6-11(21)8-13(12)14-4-3-5-17(24-14)28-2/h3-8,15H,9H2,1-2H3,(H,25,27)(H2,22,23,26)

InChI Key

WSMQUUGTQYPVPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N)CC(NC2=O)C3=C(C=C(C=C3)F)C4=NC(=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.